
2-Chloro-4-fluorophenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a trifluoromethanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and requires the use of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro substituent is replaced by a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aniline derivative, while oxidation may produce a sulfone derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluorophenyl trifluoromethanesulfonate is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups onto the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluorophenyl sulfonate
- 2-Chloro-4-fluorophenyl methanesulfonate
- 2-Chloro-4-fluorophenyl benzenesulfonate
Uniqueness
2-Chloro-4-fluorophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties compared to other sulfonate derivatives. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C7H3ClF4O3S |
|---|---|
Molekulargewicht |
278.61 g/mol |
IUPAC-Name |
(2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3ClF4O3S/c8-5-3-4(9)1-2-6(5)15-16(13,14)7(10,11)12/h1-3H |
InChI-Schlüssel |
KHMUKLPPUMOCFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


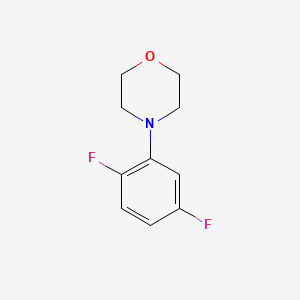
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

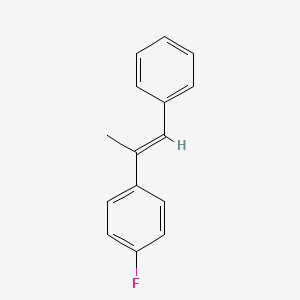
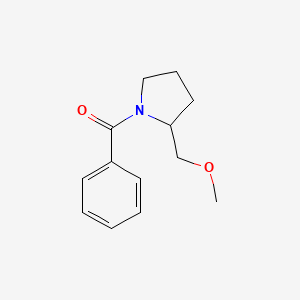
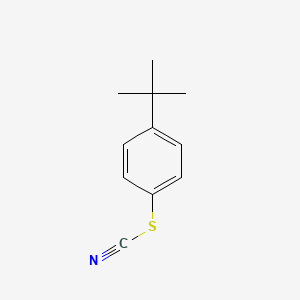
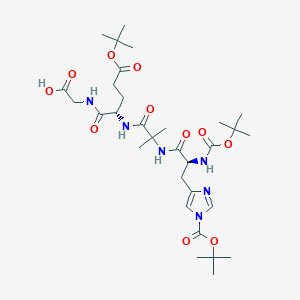
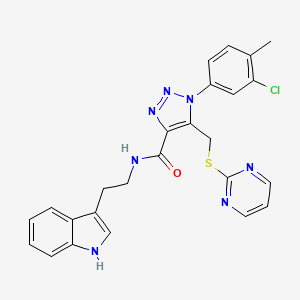

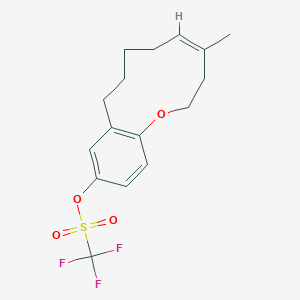
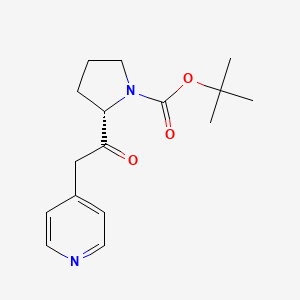
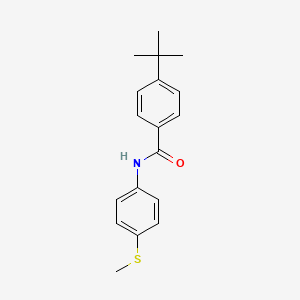
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
